

MK-1468: A Technical Guide for Sporadic Parkinson's Disease Research

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Compound of Interest

Compound Name: MK-1468

Cat. No.: B12384802

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Executive Summary

MK-1468 is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target implicated in both familial and sporadic Parkinson's disease (PD). The hyperactivation of LRRK2 is a critical pathogenic event, and its inhibition presents a promising disease-modifying strategy. This document provides a comprehensive technical overview of **MK-1468**, summarizing its mechanism of action, preclinical data, and the experimental methodologies used in its evaluation. The information is intended to equip researchers and drug development professionals with the core knowledge required to investigate the potential of **MK-1468** in sporadic PD research.

Introduction: The Role of LRRK2 in Sporadic Parkinson's Disease

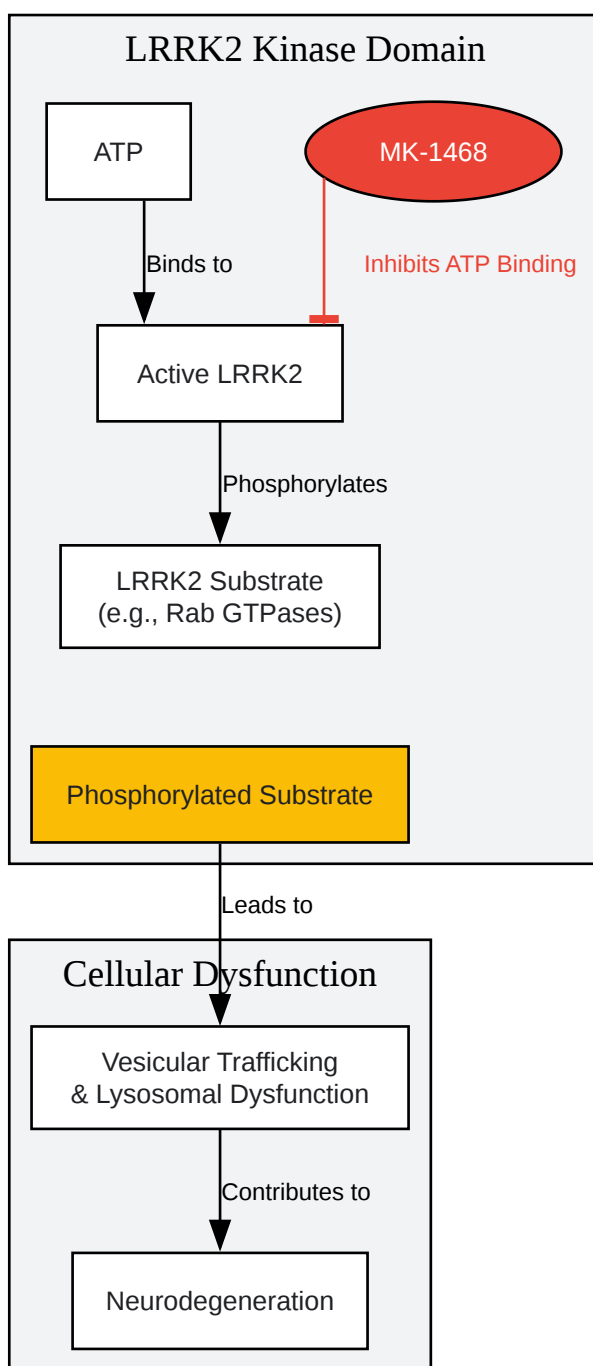
While mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease, mounting evidence suggests that wild-type LRRK2 kinase activity is also elevated in the substantia nigra dopamine neurons of individuals with sporadic PD.^[1] This enhanced kinase activity is considered a key contributor to the neurodegenerative process.^[2] LRRK2 is a large, multi-domain protein whose substrates include Rab GTPases, which are crucial for regulating vesicular trafficking and lysosomal function.^[3] Hyperactivated LRRK2 is thought to

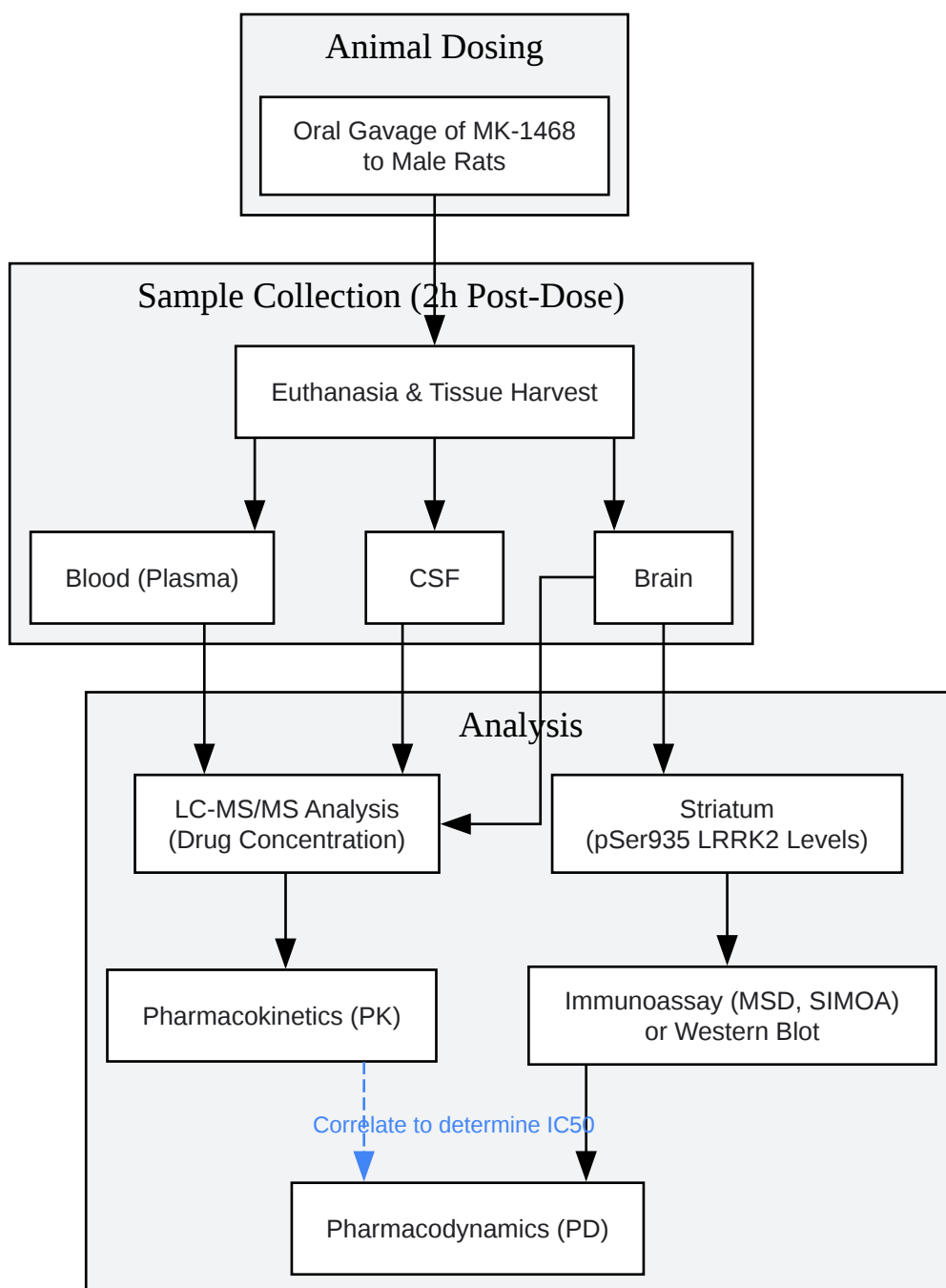
disrupt these pathways, leading to lysosomal dysfunction, impaired protein clearance, and ultimately, neuronal cell death—hallmarks of PD pathology.[\[3\]](#)[\[4\]](#)

MK-1468, developed by Merck, is a Type I (ATP-competitive) LRRK2 inhibitor designed for high potency, selectivity, and central nervous system (CNS) penetration, making it a valuable tool for interrogating the LRRK2 signaling pathway and a potential therapeutic candidate for a broad population of PD patients.[\[2\]](#)[\[4\]](#)

Mechanism of Action

MK-1468 exerts its function by competitively binding to the ATP-binding pocket of the LRRK2 kinase domain. This action prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. A key pharmacodynamic biomarker for LRRK2 kinase activity is the phosphorylation of serine 935 (pSer935). Inhibition of LRRK2 by **MK-1468** leads to a dose-dependent reduction in pSer935 levels, providing a quantifiable measure of target engagement in both preclinical models and potentially in clinical settings.[\[1\]](#)[\[2\]](#)





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